molecular formula C22H24N2O5S B14978857 Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1217651-76-7

Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B14978857
CAS No.: 1217651-76-7
M. Wt: 428.5 g/mol
InChI Key: SPBNZGCEILVTOZ-RBUKOAKNSA-N
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Description

Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique hexahydrothieno[3,4-B]pyrazin-2(1H)-one core structure, which is further functionalized with a benzodioxolylmethyl and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the hexahydrothieno[3,4-B]pyrazin-2(1H)-one core through cyclization reactions.
  • Introduction of the benzodioxolylmethyl group via alkylation or acylation reactions.
  • Attachment of the dimethylphenyl group through Friedel-Crafts alkylation or related methods.
  • Oxidation to introduce the 6,6-dioxide functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups or the core structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-phenylhexahydrothieno[3,4-B]pyrazin-2(1H)-one: Lacks the dimethyl groups on the phenyl ring.

    Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one: Contains a single methyl group on the phenyl ring.

    Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dichlorophenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one: Substitutes chlorine atoms for the methyl groups.

Uniqueness

The uniqueness of Rel-(4AR,7AS)-4-(1,3-benzodioxol-5-ylmethyl)-1-(3,5-dimethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both benzodioxolylmethyl and dimethylphenyl groups may confer unique binding interactions and selectivity in biological systems.

Properties

CAS No.

1217651-76-7

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

(4aS,7aR)-1-(1,3-benzodioxol-5-ylmethyl)-4-(3,5-dimethylphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one

InChI

InChI=1S/C22H24N2O5S/c1-14-5-15(2)7-17(6-14)24-19-12-30(26,27)11-18(19)23(10-22(24)25)9-16-3-4-20-21(8-16)29-13-28-20/h3-8,18-19H,9-13H2,1-2H3/t18-,19+/m0/s1

InChI Key

SPBNZGCEILVTOZ-RBUKOAKNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2[C@@H]3CS(=O)(=O)C[C@@H]3N(CC2=O)CC4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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